molecular formula C6H6O3S B3347727 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide CAS No. 142775-97-1

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide

Cat. No.: B3347727
CAS No.: 142775-97-1
M. Wt: 158.18 g/mol
InChI Key: OVANOEOMAGNKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms. This compound is part of the broader class of thienofurans, which are known for their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thienyl and furan derivatives, which undergo cyclization in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s unique structure allows it to interact with specific proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide stands out due to its unique combination of sulfur and oxygen in the fused ring system. This structural feature imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4,6-dihydrothieno[3,4-b]furan 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-10(8)3-5-1-2-9-6(5)4-10/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVANOEOMAGNKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)OC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566394
Record name 4,6-Dihydro-5H-5lambda~6~-thieno[3,4-b]furan-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142775-97-1
Record name 4,6-Dihydro-5H-5lambda~6~-thieno[3,4-b]furan-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 2
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 3
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 4
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 5
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 6
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.